molecular formula C19H19NO4 B2601523 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate CAS No. 1105244-06-1

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate

Cat. No.: B2601523
CAS No.: 1105244-06-1
M. Wt: 325.364
InChI Key: HLKQPKHDMJHHHH-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate is a heterocyclic ester featuring a benzofuran-oxazole core linked to a cyclohexanecarboxylate moiety via a methyl group. The benzofuran ring (a fused bicyclic system of benzene and furan) and the 1,2-oxazole (isoxazole) ring contribute to its planar aromatic structure, while the cyclohexanecarboxylate group introduces steric bulk and lipophilicity. Structural characterization of such compounds typically employs crystallographic tools like SHELX and SIR97 , which are widely used for small-molecule refinement and structure determination.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-19(13-6-2-1-3-7-13)22-12-15-11-18(24-20-15)17-10-14-8-4-5-9-16(14)23-17/h4-5,8-11,13H,1-3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKQPKHDMJHHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides.

    Coupling Reactions: The benzofuran and oxazole rings are then coupled using appropriate linkers and reagents.

    Esterification: The final step involves the esterification of the intermediate product with cyclohexanecarboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxazole rings.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzofuran and oxazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related analogs (Table 1), emphasizing molecular features, hydrogen-bonding capacity, and functional group variations.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Hydrogen-Bonding Capacity (Donor/Acceptor)
[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate Not Available C₂₀H₁₉NO₄ 337.37 g/mol Benzofuran, oxazole, ester 0 donors / 4 acceptors (ester O, oxazole N)
Carboxazole (methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate) 55808-13-4 C₉H₁₄N₂O₃ 198.22 g/mol Oxazole, carbamate, tert-butyl 1 donor (NH) / 4 acceptors (carbamate O, oxazole N)
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide 1105219-08-6 C₂₁H₁₆N₂O₄ 360.36 g/mol Benzofuran, oxazole, acetamide, ketone 1 donor (NH) / 5 acceptors (amide O, ketone O, oxazole N)

Key Observations

Structural Complexity and Lipophilicity :

  • The target compound’s cyclohexanecarboxylate group increases its molecular weight (337.37 g/mol) and lipophilicity compared to carboxazole (198.22 g/mol). This may enhance membrane permeability but reduce aqueous solubility.
  • The acetamide derivative (CAS 1105219-08-6) has the highest molecular weight (360.36 g/mol) due to the acetylphenyl group, which could influence binding affinity in biological targets.

Hydrogen-Bonding Profiles: The target compound lacks hydrogen-bond donors, relying solely on acceptors (ester and oxazole groups). This contrasts with carboxazole and the acetamide analog, which have NH donors for stronger intermolecular interactions .

Functional Group Impact :

  • Ester vs. Carbamate : The target’s ester group is less polar than carboxazole’s carbamate, affecting solubility and metabolic stability. Carbamates are prone to enzymatic hydrolysis, whereas esters may exhibit similar susceptibility depending on substitution.
  • Benzofuran-Oxazole Core : All three compounds share this aromatic framework, suggesting shared π-π stacking capabilities. However, the tert-butyl group in carboxazole introduces steric hindrance absent in the other compounds.

Crystallographic Characterization :

  • Compounds like these are often analyzed using programs such as SHELXL (for refinement) and WinGX (for crystallographic suite integration) . For example, hydrogen-bonding patterns in carboxazole could be mapped using graph-set analysis , while the target compound’s ester group might influence crystal symmetry.

Research Findings and Implications

  • Synthetic Accessibility : Carboxazole’s simpler structure (tert-butyl and carbamate) likely allows easier synthesis compared to the target compound’s bulky cyclohexanecarboxylate group.
  • Biological Relevance : The acetamide derivative’s amide group may mimic peptide bonds, making it a candidate for protease inhibition. In contrast, the target compound’s ester could serve as a prodrug moiety.
  • Computational Predictions : The higher topological polar surface area (TPSA) of carboxazole (64.4 Ų) versus the target compound (~60–65 Ų estimated) suggests differences in bioavailability.

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate is a novel benzofuran derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{15}N_{2}O_{3}
  • Molecular Weight : 271.29 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Anticancer Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .
  • Anti-inflammatory Effects : Some studies indicate that benzofuran derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in HeLa cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Activity

A study conducted on a series of benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound induced apoptosis through caspase activation pathways. The results indicated an IC50 value in the low micromolar range, highlighting its potential as an anticancer agent.

Case Study: Antimicrobial Activity

In vitro tests were performed to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Further studies are needed to elucidate the specific mechanisms behind this activity.

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